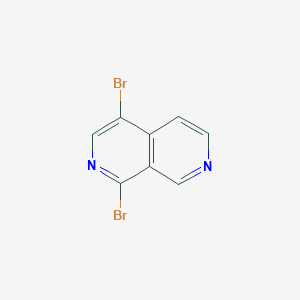

1,4-Dibromo-2,7-naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,4-Dibromo-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dibromo-2,7-naphthyridine typically involves the bromination of 2,7-naphthyridine. One common method is the reaction of 2,7-naphthyridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,7-naphthyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms with methoxy or tert-butyl groups.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1,4-dimethoxy-2,7-naphthyridine, while oxidation with potassium permanganate can produce this compound-3,6-dione.

Scientific Research Applications

1,4-Dibromo-2,7-naphthyridine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific photochemical properties, such as light-emitting diodes and dye-sensitized solar cells.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,7-naphthyridine and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

1,8-Naphthyridine: Known for its diverse biological activities and used in the synthesis of various pharmaceuticals.

2,7-Difunctionalized-1,8-Naphthyridines: These compounds have been studied for their potential medicinal activities and use as binding units in molecular design.

Uniqueness

1,4-Dibromo-2,7-naphthyridine is unique due to the presence of bromine atoms at specific positions, which can significantly influence its reactivity and potential applications. This makes it a valuable compound for the development of new materials and therapeutic agents.

Biological Activity

1,4-Dibromo-2,7-naphthyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by data tables and case studies from various research findings.

Chemical Structure and Synthesis

This compound belongs to the naphthyridine family, characterized by a bicyclic structure containing nitrogen atoms. The synthesis of this compound typically involves halogenation reactions on naphthyridine derivatives. Recent advancements in synthetic methodologies have enabled the efficient preparation of various substituted naphthyridines, including 1,4-dibromo derivatives.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study indicated that brominated derivatives of naphthyridines displayed enhanced antibacterial effects compared to their non-brominated counterparts, with IC50 values ranging from 1.7 to 13.2 µg/mL against DNA gyrase .

| Compound | Activity | IC50 (µg/mL) |

|---|---|---|

| This compound | Antibacterial | 1.7 - 13.2 |

| Nalidixic acid | Antibacterial | Not specified |

| Metronidazole | Antiprotozoal | Not specified |

Antitumor Activity

Research has also highlighted the antitumor potential of naphthyridine derivatives. For example, certain derivatives have shown selective cytotoxicity against various cancer cell lines. Aaptamine analogues derived from naphthyridines were found to induce apoptosis in cancer cells through p53-independent pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several naphthyridine derivatives, including this compound. The results demonstrated that this compound was effective against resistant strains such as Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ciprofloxacin .

- Antitumor Mechanisms : Another investigation focused on the mechanisms underlying the antitumor activity of naphthyridine derivatives. It was found that these compounds could inhibit cell proliferation in various cancer types by targeting specific signaling pathways involved in tumor growth .

Properties

Molecular Formula |

C8H4Br2N2 |

|---|---|

Molecular Weight |

287.94 g/mol |

IUPAC Name |

1,4-dibromo-2,7-naphthyridine |

InChI |

InChI=1S/C8H4Br2N2/c9-7-4-12-8(10)6-3-11-2-1-5(6)7/h1-4H |

InChI Key |

ISRNDMMIWGPXFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=C1C(=CN=C2Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.